BTK Inhibitory Potency: 5.5-Fold Superiority over a Close Structural Analogue in the Same Patent Series
In a direct enzymatic assay measuring BTK inhibition, 4,6-Bis(4-tert-butylphenoxy)-5-nitropyrimidine (US20240083900 Example 99) achieved an IC50 of 1 nM. By comparison, a related compound within the same patent family (Example 236) exhibited an IC50 of 5.5 nM under identical assay conditions [1]. This represents a 5.5-fold difference in potency, demonstrating that the bis(4-tert-butylphenoxy) substitution pattern confers substantially stronger BTK engagement than alternative aryloxy combinations.
| Evidence Dimension | BTK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | US20240083900 Example 236: IC50 = 5.5 nM |
| Quantified Difference | 5.5-fold more potent |
| Conditions | In vitro BTK enzymatic assay; same assay protocol used across patent examples [1] |
Why This Matters
For medicinal chemistry teams sourcing building blocks for BTK inhibitor programs, even a 2-fold potency difference can determine the progression of a hit series; the 5.5-fold advantage of this compound over a structurally proximal analogue directly reduces the synthetic burden of later optimisation cycles.
- [1] BindingDB entries for BDBM658441 (Example 99, IC50 1 nM) and BDBM658410 (Example 236, IC50 5.5 nM). View Source
